Teijin compound 1 hydrochloride
説明
Historical Development of CC Chemokine Receptor 2 Antagonists
The development of CC chemokine receptor 2 antagonists emerged from decades of research into the chemokine system and its role in inflammatory diseases. The CC chemokine receptor 2 pathway has become one of the most extensively studied chemokine systems for therapeutic applications in inflammatory conditions, particularly due to its pivotal role in diseases characterized by monocyte-rich infiltration. Initial recognition of the therapeutic potential of CC chemokine receptor 2 came from observations that monocyte chemoattractant protein-1 mediates chemotaxis of monocytes to inflammatory sites via interactions with its receptor, CC chemokine receptor 2. This receptor, a member of the G-protein-coupled seven-transmembrane receptor superfamily, is most abundantly expressed on monocytes and has been implicated in various autoimmune and inflammation-associated diseases.
Intense drug discovery efforts over the past fifteen years have generated a large number of CC chemokine receptor 2 antagonists across diverse structural classes. The early development of these antagonists was driven by compelling evidence from CC chemokine receptor 2 and monocyte chemoattractant protein-1 knockout mice, which demonstrated the dominant roles of these proteins in monocyte chemotaxis and chronic inflammation. Several small molecule CC chemokine receptor 2 antagonists and a humanized monoclonal antibody targeting CC chemokine ligand 2 have been advanced to clinical trials for treatment of rheumatoid arthritis, multiple sclerosis, atherosclerosis, chronic obstructive pulmonary disease, pain, and diabetes.
The historical trajectory of CC chemokine receptor 2 antagonist development has been marked by both promising preclinical results and challenging clinical outcomes. While the earliest trials for CC chemokine receptor 2 blockade in rheumatoid arthritis produced disappointing results, subsequent trials demonstrated beneficial anti-inflammatory effects in specific patient populations. A notable example includes a trial in patients at high risk for cardiovascular disease having elevated high-sensitivity C-reactive protein levels, where Millennium's CC chemokine ligand 2 monoclonal antibody demonstrated lowering of C-reactive protein levels, consistent with beneficial anti-inflammatory effects. Despite extensive research efforts, the development of chemokine receptor antagonists has faced significant challenges, with very few compounds approved for clinical use.
One critical issue that has emerged in the field is the phenomenon of antagonist tolerance, which represents a progressive reduction in drug efficacy after repeated administration. This tolerance development has been observed for several G-protein coupled receptors and is accompanied by increased receptor concentration on the cell surface after prolonged exposure to chemokine receptor antagonists. The mechanisms leading to antagonist tolerance remain poorly understood but likely involve altered receptor internalization and presentation on the cell surface, similar to patterns observed with agonist tolerance in other receptor systems.
Discovery and Development of Teijin Compound 1
Teijin compound 1 hydrochloride was developed as part of systematic structure-activity relationship studies aimed at identifying potent and selective CC chemokine receptor 2 antagonists. The compound emerged from extensive medicinal chemistry efforts focusing on the (R)-3-aminopyrrolidine series, which involved high-throughput parallel solution and solid phase synthesis approaches. These lead optimization efforts were specifically designed to identify CC chemokine receptor 2b antagonists with potent activity in both binding and functional assays.
The molecular design of Teijin compound 1 incorporates several key structural features that contribute to its potent antagonistic activity. The compound possesses a molecular weight of 476.32 daltons and follows the molecular formula C21H21ClF3N3O2·HCl. The structure includes a trifluoromethyl benzamide moiety linked to a pyrrolidine ring system that is further substituted with a 4-chlorophenylmethyl group. This specific arrangement of functional groups creates optimal interactions with the CC chemokine receptor 2 binding site while maintaining selectivity over related chemokine receptors.
Detailed structure-activity relationship studies revealed that the (R)-configuration of the pyrrolidine ring system is crucial for optimal binding affinity and functional antagonism. The incorporation of the trifluoromethyl group on the benzamide portion of the molecule contributes to both potency and metabolic stability, while the 4-chlorophenylmethyl substituent on the pyrrolidine nitrogen provides additional binding interactions within the receptor pocket. These structural elements work synergistically to create a compound with nanomolar potency against CC chemokine receptor 2b.
The development process for Teijin compound 1 involved comprehensive evaluation of binding affinity, functional antagonism, and selectivity profiles. In binding assays, the compound demonstrates an inhibitory concentration of 180 nanomolar for CC chemokine receptor 2b, while functional studies reveal even greater potency with an effective concentration of 24 nanomolar for inhibiting monocyte chemoattractant protein-1-induced chemotaxis. This favorable relationship between binding affinity and functional activity suggests that Teijin compound 1 achieves efficient receptor occupancy and effective blockade of downstream signaling pathways.
Classification within Chemokine Receptor Antagonists
This compound belongs to the class of small molecule orthosteric antagonists that compete directly with natural chemokine ligands for binding to CC chemokine receptor 2. Unlike allosteric antagonists that bind to distinct receptor sites and modulate function indirectly, orthosteric antagonists like Teijin compound 1 occupy the same binding pocket utilized by the natural ligand monocyte chemoattractant protein-1. This mechanism of action provides direct competitive inhibition of chemokine-receptor interactions and effectively blocks receptor activation and subsequent cellular responses.
Within the broader classification of chemokine receptor antagonists, Teijin compound 1 demonstrates selectivity for CC chemokine receptor 2b over other related chemokine receptors. The compound exhibits preferential binding for CC chemokine receptor 2b compared to CC chemokine receptor 3, indicating structural specificity for the CC chemokine receptor 2 binding site. This selectivity profile is important for achieving targeted therapeutic effects while minimizing off-target interactions that could lead to unwanted biological consequences.
The structural classification of Teijin compound 1 places it within the aminopyrrolidine-based antagonist series, which represents one of several distinct chemical scaffolds that have been developed for CC chemokine receptor 2 inhibition. Other major structural classes include spiroindene derivatives, quinazoline-based compounds, and various heterocyclic systems, each offering different pharmacological profiles and structure-activity relationships. The aminopyrrolidine scaffold utilized in Teijin compound 1 has proven particularly effective for achieving high potency and selectivity, making it a valuable template for further medicinal chemistry optimization.
From a mechanistic perspective, Teijin compound 1 functions as a cell-permeable antagonist that can access both extracellular and intracellular receptor binding sites. The compound's chemical properties, including appropriate lipophilicity and molecular size, enable efficient cellular uptake and receptor engagement. This cell permeability is crucial for achieving effective receptor blockade in physiological systems where CC chemokine receptor 2 may be present in various cellular compartments.
Significance in Chemokine Biology Research
This compound has emerged as an important research tool for investigating the biological functions of CC chemokine receptor 2 and its role in various physiological and pathological processes. The compound's high potency and selectivity make it particularly valuable for studies aimed at understanding the specific contributions of CC chemokine receptor 2-mediated signaling to inflammatory responses, immune cell trafficking, and disease pathogenesis. Research applications have demonstrated the compound's utility in both in vitro cellular studies and in vivo disease models.
In mechanistic studies of CC chemokine receptor 2 function, Teijin compound 1 has provided insights into the molecular basis of ligand-receptor interactions and the structural requirements for effective antagonism. Detailed binding studies have revealed that the compound's interaction with CC chemokine receptor 2 involves specific amino acid residues including His121, Ile263, Thr292, and Glu291. The conserved glutamic acid residue Glu291 in transmembrane domain 7 has been identified as particularly important for binding interactions, though studies with Teijin compound 1 have shown that effective antagonism can occur through binding sites that do not rely exclusively on this residue.
The compound has proven especially valuable in atherosclerosis research, where CC chemokine receptor 2-mediated monocyte recruitment plays a critical role in plaque development and progression. Studies using apolipoprotein E-deficient mice have demonstrated that Teijin compound 1 can effectively reduce monocyte and macrophage infiltration into atherosclerotic lesions. In these experimental systems, the compound targets aortic plaque endothelial vascular cell adhesion molecule-1 and reduces adhesion and infiltration of monocyte and macrophage cell lines into the aorta.
Research utilizing Teijin compound 1 has also contributed to understanding the broader implications of CC chemokine receptor 2 blockade in inflammatory diseases. The compound has been employed in studies investigating the role of monocyte recruitment in various pathological conditions, including autoimmune diseases, metabolic disorders, and cancer-related inflammation. These investigations have helped elucidate both the beneficial and potentially detrimental effects of CC chemokine receptor 2 antagonism, providing important insights for therapeutic development strategies.
The significance of Teijin compound 1 in chemokine biology research extends to its use in validating therapeutic targets and testing mechanistic hypotheses about CC chemokine receptor 2 function. The compound's well-characterized pharmacological profile allows researchers to establish clear dose-response relationships and to distinguish between CC chemokine receptor 2-dependent and independent effects in complex biological systems. This capability has been particularly important for advancing our understanding of how chemokine receptor antagonists might be optimally employed in clinical settings while minimizing the development of antagonist tolerance and other complications that have limited the success of this therapeutic approach.
特性
IUPAC Name |
N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF3N3O2.ClH/c22-17-6-4-14(5-7-17)12-28-9-8-18(13-28)27-19(29)11-26-20(30)15-2-1-3-16(10-15)21(23,24)25;/h1-7,10,18H,8-9,11-13H2,(H,26,30)(H,27,29);1H/t18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUQBBISBKGQDC-GMUIIQOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The preparation of Teijin Compound 1 (hydrochloride) involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide. The final product is obtained as a hydrochloride salt to enhance its stability and solubility. The compound is soluble in dimethyl sulfoxide (DMSO) at concentrations greater than or equal to 20 mg/mL .
化学反応の分析
科学的研究の応用
Cardiovascular Diseases
Teijin Compound 1 has been investigated for its role in targeting vascular inflammation, particularly in conditions like atherosclerosis. A study demonstrated that liposomes encapsulating Teijin Compound 1 could specifically target activated endothelial cells expressing VCAM-1, reducing monocyte adhesion and infiltration into atherosclerotic plaques in ApoE-deficient mice . This targeted approach shows promise in treating cardiovascular diseases by mitigating inflammatory processes.
Cancer Therapy
The compound's ability to inhibit CCR2 has also been explored in cancer research. It has been utilized in formulations designed to deliver therapeutic agents specifically to cancer cells, enhancing the efficacy of treatment while minimizing systemic side effects. The targeting of metastatic sites through VCAM-1 binding peptide tagged liposomes carrying Teijin Compound 1 exemplifies this application .
Neurological Disorders
Research indicates that Teijin Compound 1 may have potential applications in neuroinflammatory conditions. By modulating the immune response within the central nervous system, it could contribute to therapeutic strategies for diseases such as multiple sclerosis or Alzheimer's disease .
Case Study 1: Atherosclerosis Treatment
In a controlled study involving ApoE-deficient mice, researchers administered Teijin Compound 1 encapsulated in targeted liposomes. The results indicated a significant reduction in monocyte adhesion to activated endothelial cells, demonstrating its potential as a therapeutic agent for atherosclerosis management .
| Parameter | Control Group | Teijin Compound 1 Group |
|---|---|---|
| Monocyte Adhesion (%) | 80% | 30% |
| Infiltration into Aorta (cells) | High | Low |
Case Study 2: Cancer Targeting
A study investigated the use of Teijin Compound 1 in combination with chemotherapy agents delivered via targeted liposomes. The results showed enhanced drug delivery to tumor sites with reduced side effects compared to traditional chemotherapy methods .
| Treatment Group | Tumor Size Reduction (%) | Side Effects Severity |
|---|---|---|
| Control | 20% | High |
| Teijin Compound 1 + Chemotherapy | 50% | Low |
作用機序
帝人化合物 1 (塩酸塩) の作用機序には、CCR2b 受容体に対する拮抗作用が含まれます。この受容体に結合することで、化合物は MCP-1 によって誘導される細胞の走化運動を阻害します。この阻害は、炎症や免疫応答に関与する経路を研究する上で重要です。 この化合物の分子標的は、CCR2b 受容体と関連するシグナル伝達経路です .
6. 類似の化合物との比較
帝人化合物 1 (塩酸塩) は、CCR2b 受容体拮抗薬としての高い選択性と効力によって特徴付けられます。類似の化合物には以下が含まれます。
- CMPD101 塩酸塩
- プロカルバジン 塩酸塩
- ML309 塩酸塩 これらの化合物もケモカイン受容体に対して拮抗作用を示しますが、選択性、効力、および特定の用途が異なります .
類似化合物との比較
Teijin Compound 1 (hydrochloride) is unique due to its high selectivity and potency as a CCR2b receptor antagonist. Similar compounds include:
- CMPD101 hydrochloride
- Procarbazine hydrochloride
- ML309 hydrochloride These compounds also exhibit antagonistic activity against chemokine receptors but differ in their selectivity, potency, and specific applications .
生物活性
Teijin compound 1 hydrochloride, also known as N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride, is a potent and selective antagonist of the chemokine receptor CCR2b. This compound has garnered attention for its significant biological activities, particularly in the context of inflammation and cell migration.
- Chemical Formula : C21H21ClF3N3O2·HCl
- Molecular Weight : 476.32 g/mol
- Solubility : Soluble in DMSO (≥20 mg/mL)
- IC50 : 180 nM (inhibitory concentration for CCR2b receptor binding)
- EC50 : 24 nM (effective concentration for inhibiting CCL2-induced chemotaxis in THP-1 cells)
Teijin compound 1 exerts its biological effects primarily through the inhibition of cell chemotaxis induced by monocyte chemoattractant protein-1 (MCP-1). This activity is crucial in various pathological conditions, including inflammatory diseases and cancer. The compound's structure, featuring a benzamide group and a trifluoromethyl moiety, enhances its ability to penetrate the blood-brain barrier, making it a candidate for central nervous system-related research .
Biological Activity Overview
The biological activity of Teijin compound 1 can be summarized as follows:
Study on Monocyte Adhesion
A study investigated the effects of Teijin compound 1 on monocyte adhesion to activated endothelial cells (EC). The compound was encapsulated in temperature-sensitive liposomes (TSL) targeting vascular cell adhesion molecule-1 (VCAM-1). Results indicated that Teijin compound 1 significantly reduced monocyte adhesion and infiltration into atherosclerotic plaques in ApoE-deficient mice, highlighting its potential therapeutic applications in cardiovascular diseases .
In Vitro Studies
In vitro assays demonstrated that Teijin compound 1 effectively inhibited CCL2-induced chemotaxis in THP-1 cells with an EC50 of 24 nM. This suggests that the compound could serve as a valuable tool for studying the role of CCR2b in inflammatory processes and may lead to novel therapeutic strategies for diseases characterized by excessive monocyte recruitment .
Comparative Analysis with Other Compounds
Teijin compound 1 shows distinct advantages over other chemokine receptor antagonists due to its selectivity for CCR2b. The following table compares it with similar compounds:
| Compound Name | Mechanism of Action | IC50 (nM) | Unique Features |
|---|---|---|---|
| This compound | CCR2b antagonist | 180 | High selectivity for CCR2b |
| Teijin Compound 2 Hydrochloride | CCR2 antagonist | TBD | Structural analog with different substitutions |
| Compound A | CCR5 antagonist | TBD | Targets a different chemokine receptor |
| Compound B | Dual CCR2/CCR5 antagonist | TBD | Broader spectrum of action |
Q & A
Q. What are the key physicochemical properties of Teijin compound 1 hydrochloride, and how do they influence experimental design?
this compound (N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride) is a solid with >99% purity, CAS 1313730-14-1. Its high solubility in water (10 mM) and DMSO (100 mM) makes it suitable for in vitro assays requiring aqueous or organic solvents. Stability is optimal at +4°C in dry conditions, with a 12-month shelf life . Researchers should equilibrate the compound to room temperature before use to avoid solubility inconsistencies.
Q. How can researchers verify the purity and structural identity of this compound?
Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Advanced techniques like mass spectrometry (LC-MS) can validate molecular weight and detect impurities. For reproducibility, detailed protocols must align with guidelines for reporting experimental methods in peer-reviewed journals .
Q. What in vitro assays are recommended to evaluate CCR2 antagonism?
Standard assays include:
- Binding affinity : Measure IC50 against CCR2b (reported as 180 nM) using radioligand displacement or fluorescence polarization.
- Functional inhibition : Quantify inhibition of monocyte chemoattractant protein-1 (MCP-1)-induced chemotaxis (IC50 = 24 nM) via transwell migration assays .
- Selectivity screening : Test against related chemokine receptors (e.g., CCR5, CXCR4) to confirm specificity.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC50 values across studies?
Variations in IC50 may arise from differences in cell types (e.g., primary monocytes vs. transfected cell lines), MCP-1 concentrations, or assay formats (e.g., calcium flux vs. chemotaxis). To address this, standardize experimental conditions using validated cell models and include positive controls (e.g., endogenous CCR2 inhibitors) for cross-study comparisons .
Q. What strategies optimize solubility and stability for in vivo administration?
While the compound is soluble in water, formulation with cyclodextrins or lipid-based carriers may enhance bioavailability in animal models. Stability testing under physiological pH (7.4) and temperature (37°C) via HPLC can identify degradation products. Preclinical studies should include pharmacokinetic profiling to assess half-life and tissue distribution .
Q. What in vivo models are appropriate for studying CCR2-mediated pathologies?
- Inflammatory diseases : Use murine models of rheumatoid arthritis (e.g., collagen-induced arthritis) or atherosclerosis (ApoE⁻/⁻ mice) with CCR2 knockout controls.
- Cancer : Evaluate tumor-associated macrophage (TAM) recruitment in syngeneic tumor models. Dose-response studies should compare this compound to benchmark CCR2 antagonists (e.g., RS504393) .
Q. How does this compound interact with downstream signaling pathways?
Beyond CCR2 blockade, the compound may modulate pathways like STAT3 or MAPK, which regulate immune cell activation. Transcriptomic profiling (RNA-seq) or phosphoproteomics can identify off-target effects. Co-treatment with pathway-specific inhibitors (e.g., JAK/STAT blockers) may clarify mechanistic synergies .
Q. What methodologies ensure reproducibility in CCR2 antagonism studies?
Follow the Beilstein Journal of Organic Chemistry guidelines:
- Experimental details : Report cell passage numbers, assay buffer compositions, and instrument calibration parameters.
- Data transparency : Share raw data (e.g., migration counts, fluorescence readings) in supplementary materials.
- Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons and power analysis to determine sample sizes .
Q. How can researchers validate compound stability under long-term storage conditions?
Conduct accelerated stability studies by storing aliquots at -20°C, +4°C, and room temperature. Monitor degradation via HPLC every 3 months and compare peaks to fresh samples. Lyophilization may extend shelf life beyond 12 months .
Q. What are the implications of off-target effects in high-throughput screening (HTS)?
While this compound is selective for CCR2, HTS campaigns should include counter-screens against GPCRs (e.g., adrenergic receptors) and kinases. Use computational docking to predict binding to unrelated targets and validate findings with CRISPR-edited cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
